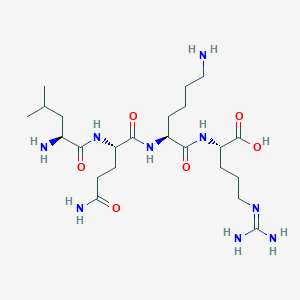![molecular formula C11H11ClO2 B14233922 3-[(R)-(4-Chlorophenyl)(hydroxy)methyl]but-3-en-2-one CAS No. 500167-72-6](/img/structure/B14233922.png)
3-[(R)-(4-Chlorophenyl)(hydroxy)methyl]but-3-en-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[®-(4-Chlorophenyl)(hydroxy)methyl]but-3-en-2-one is an organic compound characterized by the presence of a chlorophenyl group, a hydroxy group, and a butenone structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[®-(4-Chlorophenyl)(hydroxy)methyl]but-3-en-2-one typically involves the reaction of 4-chlorobenzaldehyde with acetone in the presence of a base, such as sodium hydroxide, to form the corresponding chalcone. This intermediate is then subjected to a reduction reaction using a reducing agent like sodium borohydride to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
3-[®-(4-Chlorophenyl)(hydroxy)methyl]but-3-en-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The double bond in the butenone structure can be reduced to form a saturated ketone.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride can be used under mild conditions.
Substitution: Nucleophiles like amines or thiols can react with the chlorophenyl group in the presence of a base.
Major Products Formed
Oxidation: Formation of 3-[®-(4-Chlorophenyl)(oxo)methyl]but-3-en-2-one.
Reduction: Formation of 3-[®-(4-Chlorophenyl)(hydroxy)methyl]butan-2-one.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-[®-(4-Chlorophenyl)(hydroxy)methyl]but-3-en-2-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-[®-(4-Chlorophenyl)(hydroxy)methyl]but-3-en-2-one involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, while the chlorophenyl group can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-[®-(4-Bromophenyl)(hydroxy)methyl]but-3-en-2-one
- 3-[®-(4-Methylphenyl)(hydroxy)methyl]but-3-en-2-one
- 3-[®-(4-Methoxyphenyl)(hydroxy)methyl]but-3-en-2-one
Uniqueness
3-[®-(4-Chlorophenyl)(hydroxy)methyl]but-3-en-2-one is unique due to the presence of the chlorophenyl group, which imparts distinct chemical and biological properties. The chlorine atom can enhance the compound’s reactivity and its ability to interact with biological targets, making it a valuable compound for research and development.
Eigenschaften
CAS-Nummer |
500167-72-6 |
|---|---|
Molekularformel |
C11H11ClO2 |
Molekulargewicht |
210.65 g/mol |
IUPAC-Name |
3-[(R)-(4-chlorophenyl)-hydroxymethyl]but-3-en-2-one |
InChI |
InChI=1S/C11H11ClO2/c1-7(8(2)13)11(14)9-3-5-10(12)6-4-9/h3-6,11,14H,1H2,2H3/t11-/m0/s1 |
InChI-Schlüssel |
JIROGNRDKVCNAQ-NSHDSACASA-N |
Isomerische SMILES |
CC(=O)C(=C)[C@@H](C1=CC=C(C=C1)Cl)O |
Kanonische SMILES |
CC(=O)C(=C)C(C1=CC=C(C=C1)Cl)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(1S)-6,6-Dimethyl-1-propyl-5,7-dioxaspiro[2.5]octane-4,8-dione](/img/structure/B14233850.png)

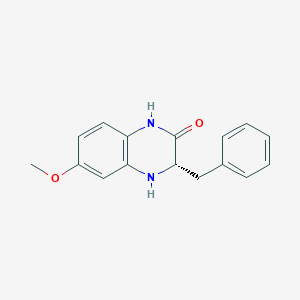
![N-[(6R)-4,6-Dimethyldodeca-2,4-dienoyl]-D-tyrosine](/img/structure/B14233865.png)
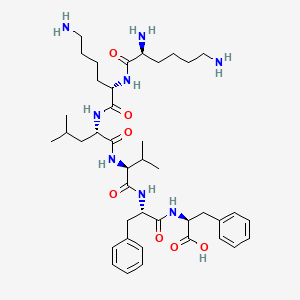
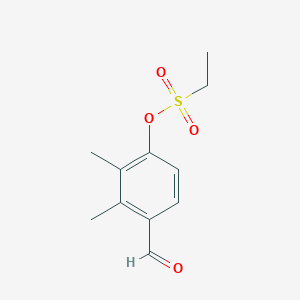


![3,4,6,7,10,12-hexazatricyclo[6.4.0.02,6]dodeca-1(12),2,4,8,10-pentaene](/img/structure/B14233879.png)
![Benzo[b]thiophen-6-amine, N-(3,4-dimethoxyphenyl)-2,3,5-trimethyl-](/img/structure/B14233882.png)
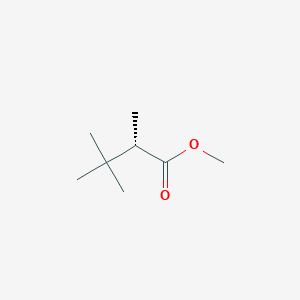
![1-Methyl-5-[2-(pyridin-4-yl)ethenyl]-1H-pyrrole-2-carbaldehyde](/img/structure/B14233895.png)

